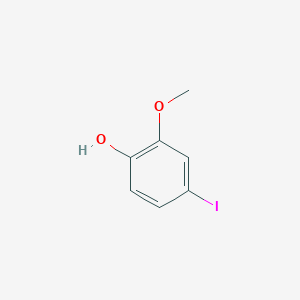

![molecular formula C15H28N2O B1311857 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 85928-06-9](/img/structure/B1311857.png)

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

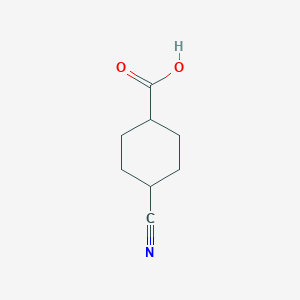

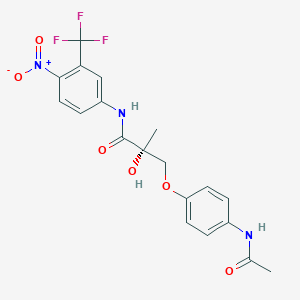

“3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C15H28N2O . It has a molecular weight of 252.4 .

Molecular Structure Analysis

The molecule contains a total of 47 bonds, including 19 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis

The compound has a boiling point of 120 °C at 0.15 mmHg . It is also known to be an irritant .Applications De Recherche Scientifique

Positive Modulators of AMPA-Receptors

- Summary of Application: This compound is a part of a new class of positive allosteric modulators of AMPA receptors. These modulators are of particular interest due to their unique properties: they mildly tune the glutamatergic system, since they do not cause any effects in the absence of a natural ligand in the synapse .

- Methods of Application: The study involved the theoretical prediction of the structures of the compounds, their synthesis, and study of their effect on the currents of AMPA receptors .

- Results or Outcomes: The new compounds of this class are characterized as the most active among known PAMs that have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .

Myelostimulatory Activity

- Summary of Application: 3,7-Diazabicyclo[3.3.1]nonanes were synthesized to study the effects of N,N-substituents on biological activity .

- Methods of Application: The study involved the synthesis of 3,7-Diazabicyclo[3.3.1]nonanes and the study of their effects .

- Results or Outcomes: The NMR spectra of bispidines corresponded to their structures and were characterized by the same set of proton signals from substituents at the nitrogen atoms as the initial compounds .

Treatment of Neurological Disorders

- Summary of Application: This compound is a part of a new class of positive allosteric modulators of AMPA receptors. These modulators are of particular interest due to their unique properties: they mildly tune the glutamatergic system, since they do not cause any effects in the absence of a natural ligand in the synapse .

- Methods of Application: The study involved the theoretical prediction of the structures of the compounds, their synthesis, and study of their effect on the currents of AMPA receptors .

- Results or Outcomes: The new compounds of this class are characterized as the most active among known PAMs that have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .

Synthesis of Natural Compounds

- Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids .

- Methods of Application: The study involved the synthesis of molecules .

- Results or Outcomes: The study described the most relevant strategies for the synthesis of molecules .

Conformational Effects in Bicyclo[3.3.1]nonane Derivatives

- Summary of Application: This compound is studied for its conformational effects in bicyclo[3.3.1]nonane derivatives .

- Methods of Application: The study involved calculations from the first principles (ab initio, DFT) as well as by semiempirical (NDDO, DFTB) and empirical (molecular mechanics, MM) techniques .

- Results or Outcomes: Nonempirical calculations state that the “double chair” (CC) form is the most favorable for carbobicyclic structures, while 3,7-dimethyl-3,7-diaza compounds are in general more prone to adopt the “chair-boat” (CB) conformation .

Synthesis of Alkaloids

- Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids .

- Methods of Application: The study involved the synthesis of molecules .

- Results or Outcomes: The study described the most relevant strategies for the synthesis of molecules .

Safety And Hazards

Propriétés

IUPAC Name |

3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZITGDSCMKQPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2CN(CC(C1)C2=O)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441812 |

Source

|

| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |

CAS RN |

85928-06-9 |

Source

|

| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)